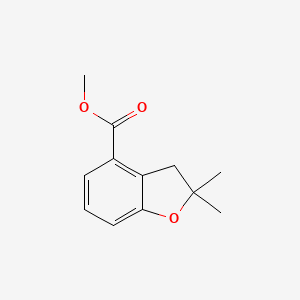

methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate

説明

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate is a bicyclic organic compound featuring a benzofuran core fused with a 2,3-dihydrofuran ring. The molecule is substituted with two methyl groups at the 2-position of the dihydrofuran ring and a methyl ester group at the 4-position of the benzofuran moiety. This structure confers rigidity and lipophilicity, making it a valuable intermediate in organic synthesis. The compound is commercially available, with pricing tiers listed for research-scale quantities (e.g., 100 mg to 5 g) .

特性

IUPAC Name |

methyl 2,2-dimethyl-3H-1-benzofuran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-9-8(11(13)14-3)5-4-6-10(9)15-12/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRXRCFKODKVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .

化学反応の分析

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols.

Substitution: Common reagents for substitution reactions include halogens and nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Applications

- CB2 Receptor Agonists : Research indicates that derivatives of 2,3-dihydrobenzofuran may act as selective agonists for the cannabinoid receptor type 2 (CB2). These compounds are being explored for their potential in treating neuropathic pain and neuroinflammation due to their ability to suppress microglial cell activation .

- MAO-B Inhibitors : Recent studies have highlighted the efficacy of chalcogenyl-2,3-dihydrobenzofuran derivatives as inhibitors of monoamine oxidase B (MAO-B). Such inhibitors are crucial in the management of neurodegenerative diseases like Parkinson's disease, where MAO-B plays a significant role in dopamine metabolism .

- Melatonergic Agents : Compounds related to methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate have been investigated for their melatonergic properties. These compounds may offer therapeutic benefits in sleep disorders by mimicking melatonin's effects .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Benzofuran Derivatives : The compound can be utilized as a starting material for synthesizing various benzofuran derivatives through methods like saponification and esterification. These processes enhance the compound's utility in creating more complex molecules for pharmaceutical applications .

- Organic Synthesis Pathways : Several synthetic routes can be employed to produce this compound, including multi-step reactions that involve ketone silylation and ozonolysis. These methods are essential for producing high-yield compounds suitable for industrial applications .

Case Study 1: Development of CB2 Agonists

A study focused on the synthesis of new 2,3-dihydro-1-benzofuran derivatives aimed at enhancing drug-like properties for neuropathic pain treatment. The research utilized ligand-steered modeling to predict binding modes and optimize compound structures for selective CB2 receptor activity .

Case Study 2: MAO-B Inhibition

Research on chalcogenyl derivatives demonstrated promising results as MAO-B inhibitors using solvent-free methodologies. The study reported yields ranging from 40% to 99%, showcasing the efficiency of these synthetic approaches in producing biologically active compounds .

作用機序

The mechanism of action of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis . The exact molecular targets and pathways depend on the specific application and context.

類似化合物との比較

Key Findings:

Structural Variations and Bioactivity :

- The ester group in this compound differentiates it from pesticidal carbamates like carbofuran. Carbamate groups (e.g., OCONHCH3) are critical for acetylcholinesterase inhibition in insects, whereas ester groups may reduce toxicity and redirect applications toward pharmaceuticals or fine chemicals .

- Hydroxyl and methoxy substitutions (e.g., in compounds 6 and 25) enhance polarity, influencing solubility and reactivity. For example, hydroxylated derivatives (25) are precursors for further functionalization, such as reduction to hydroxymethyl groups .

Synthetic Strategies :

- Catalytic hydrogenation (e.g., H-Cube/Pd/C systems) is a common method for deprotecting benzyloxy or cyclopropylmethoxy groups in dihydrobenzofuran derivatives .

- Reduction with LiAlH4 selectively converts esters to alcohols, as seen in the synthesis of compound 25 .

Commercial and Research Utility :

生物活性

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate (MDDB) is an organic compound belonging to the benzofuran family. Its unique molecular structure, characterized by a bicyclic system with various functional groups, has led to investigations into its biological activities. This article consolidates findings from diverse research sources regarding the biological activity of MDDB, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : Approximately 206.24 g/mol

- CAS Number : 123656-35-9

The compound features a methyl ester functional group and a carboxylate group attached to the furan ring, which contribute to its reactivity and potential biological effects .

Antimicrobial Properties

Research has indicated that MDDB exhibits significant antimicrobial activity. In vitro studies demonstrated that MDDB effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Effects

MDDB has shown promise in anticancer research. In cellular assays, it was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Anti-inflammatory Activity

MDDB also displays anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases. The compound may modulate signaling pathways involved in inflammation, such as NF-kB .

The biological activities of MDDB are attributed to its interaction with specific molecular targets. The hydroxyl and ester groups are crucial for binding affinity and reactivity. Studies suggest that MDDB may inhibit key enzymes involved in metabolic processes or modulate receptor activity, leading to its observed biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MDDB, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate | 955884-97-6 | CHO | Hydroxy group enhances reactivity |

| 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-dione | 84428-21-7 | CHO | Contains a diketone structure |

| 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | 169130-42-1 | CHO | Hydroxy group provides additional functionalization |

MDDB is unique due to its specific arrangement of functional groups which confer distinct chemical and biological properties compared to these similar compounds .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that MDDB exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that MDDB could be developed into a novel antimicrobial agent .

- Cancer Cell Apoptosis : In a study focusing on breast cancer cells (MCF-7), MDDB was shown to reduce cell viability by 50% at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates through annexin V/propidium iodide staining .

Q & A

What are the recommended synthetic routes and purification strategies for methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate?

Category : Basic Research Question

Answer :

Synthesis typically involves cyclization of substituted phenolic precursors or functionalization of dihydrobenzofuran scaffolds. For example, alkylation or esterification of 2,3-dihydrobenzofuran intermediates under basic conditions (e.g., KCO) with methyl halides can yield the target compound . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Solubility data (e.g., polar aprotic solvents like DMSO) and melting points (e.g., 174–176°C) guide protocol optimization .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Category : Basic Research Question

Answer :

- NMR : H-NMR distinguishes dihydrobenzofuran protons (e.g., δ 2.6–3.1 ppm for CH groups) and methyl ester signals (δ 3.7–3.9 ppm). C-NMR confirms carbonyl (δ ~168 ppm) and quaternary carbons.

- IR : Ester C=O stretches (~1720 cm) and aromatic C-H bends (~750 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 193.2 [M+H]) and fragmentation patterns .

What advanced methodologies are used to study the compound’s bioactivity and mechanisms of action?

Category : Advanced Research Question

Answer :

- In vitro assays : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.

- Molecular docking : Simulations with target proteins (e.g., kinases, cytochrome P450 enzymes) assess binding affinities and mechanistic pathways.

- Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to evaluate stability and detoxification pathways .

How can researchers design experiments to investigate environmental persistence and degradation pathways of this compound?

Category : Advanced Research Question

Answer :

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via HPLC.

- Photolysis : Use UV light (254 nm) to simulate sunlight-driven degradation, analyzing products by GC-MS.

- Microbial degradation : Incubate with soil or wastewater microbiota and quantify residual compound via LC-TOF-MS .

What thermodynamic properties are critical for optimizing storage and handling protocols?

Category : Basic Research Question

Answer :

- Melting point : 174–176°C (determined via DSC) informs storage temperature (RT or 2–8°C).

- Solubility : Solubility in DMSO (~10 mM) and ethanol (~5 mM) guides solvent selection for stock solutions.

- Stability : Long-term stability tests under inert atmospheres (N) prevent ester hydrolysis .

How can analytical methods be validated for quantifying this compound in complex matrices?

Category : Advanced Research Question

Answer :

- Calibration curves : Linear ranges (0.1–100 µg/mL) with R > 0.99 using HPLC-UV (λ = 254 nm).

- Recovery studies : Spike environmental samples (soil, water) and calculate recovery rates (≥80%).

- LOQ/LOD : Establish limits of detection (e.g., 0.05 µg/mL) via signal-to-noise ratios .

What role does the compound’s stereoelectronic profile play in its reactivity as a synthetic intermediate?

Category : Intermediate Research Question

Answer :

The electron-withdrawing ester group activates the aromatic ring for electrophilic substitution (e.g., nitration at the 5-position). The rigid dihydrobenzofuran scaffold restricts conformational flexibility, favoring regioselective reactions. Computational studies (DFT) predict charge distribution and reactive sites .

How can contradictory data on biological activity across studies be reconciled?

Category : Advanced Research Question

Answer :

- Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.

- Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and controls.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA, PCA) to isolate variables like solvent effects or impurity interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。